

Application Note: Scalable, De Novo Synthesis of a 4'-Thionucleoside Scaffold

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Compound Focus: Thiarabine

CAS No.: 6599-17-7

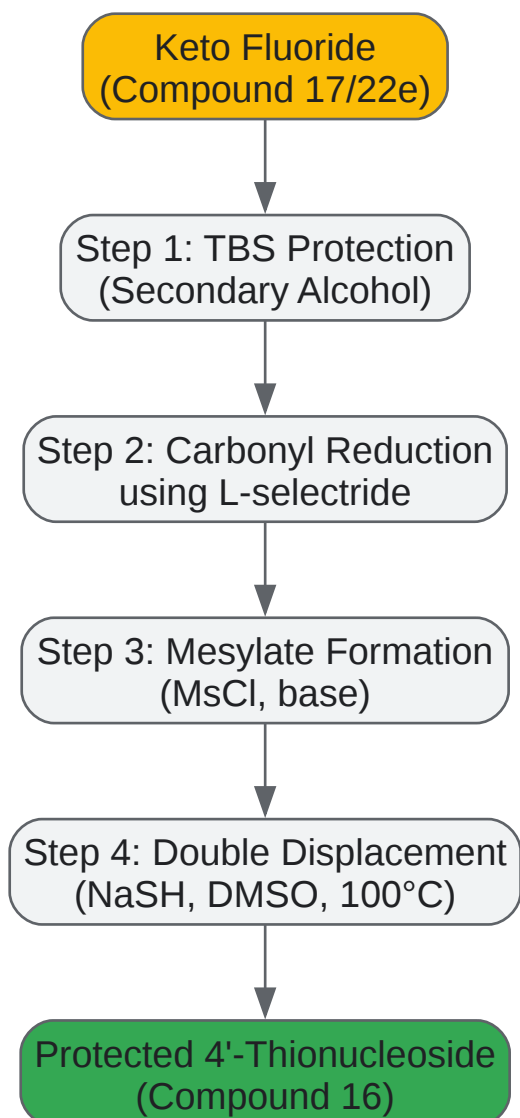
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This protocol outlines a modern, de novo synthesis for constructing 4'-thionucleosides, as reported in a 2024 publication [1]. The described route is designed to be flexible and scalable, providing a robust foundation for the production of various 4'-thionucleoside analogues, including precursors to active pharmaceutical ingredients like **thiarabine**.

Background and Rationale 4'-Thionucleosides (thNAs) are an important class of nucleoside analogues where the endocyclic oxygen atom is replaced with sulfur. This modification can profoundly improve metabolic stability, pharmacokinetic properties, and biological activity against cancers and viral infections [1]. **Thiarabine** (4'-thio-araC), for example, is a deoxycytidine analog noted for its excellent oral bioavailability and robust anticancer activity, outperforming cytarabine in preclinical models [2]. The traditional synthesis of these compounds often relies on a pre-formed, protected 4-thioribose sugar. The protocol here utilizes a more convergent, de novo approach starting from heteroaryl acetaldehydes, which avoids the lengthy sugar preparation and supports the synthesis of C2'-modified analogs [1].

Key Synthetic Pathway and Workflow The synthesis begins with an α -fluorination and aldol reaction (α FAR) product. The general workflow for converting this intermediate into the 4'-thionucleoside involves a sequence of four key steps: protection, stereoselective reduction, activation, and a double displacement cyclization. The following diagram illustrates this logical flow from the keto fluoride starting material to the final thionucleoside product.



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Detailed Experimental Protocol

Starting Material

- **Compound 17/22e (TBS-protected keto fluoride):** Prepared on a 100 g scale via a previously reported α -fluorination and aldol reaction (α FAR). This material is a stable solid that can be stored for months without significant degradation [1].

Step 1: Protection of the Secondary Alcohol

- **Reaction:** Take the α FAR product **17** and protect the secondary alcohol as a tert-butyldimethylsilyl (TBS) ether.
- **Notes:** This step is crucial for achieving the correct 1,3-*anti* diastereoselectivity in the subsequent reduction.

Step 2: Stereoselective Carbonyl Reduction

- **Reducing Agent:** Use **L-selectride** (1.0 M solution in THF).
- **Objective:** Reduce the carbonyl group of the TBS-protected intermediate.
- **Outcome:** This reduction proceeds with high 1,3-*anti* selectivity, which is essential for the subsequent invertive cyclization. The 1,3-*anti* diol is obtained as the major product [1].

Step 3: Activation via Mesylate Formation

- **Reagents:** Use methanesulfonyl chloride (MsCl) and an appropriate base (e.g., triethylamine) in an inert solvent like dichloromethane (DCM).
- **Product:** The resulting diol is converted to the key **fluoro mesylate intermediate (15)**.
- **Yield & Scale:** This three-step sequence (Protection-Reduction-Mesylation) from compound **17** reliably provides the fluoro mesylate **15** in **75% overall yield** and has been executed on a **50.0 g scale** [1].

Step 4: Double Displacement and Cyclization

- **Reagents:** Use **sodium hydrosulfide (NaSH)** in **DMSO** as the solvent.
- **Conditions:** Heat the reaction mixture to **100°C**.
- **Mechanism:** The reaction involves a one-pot double displacement (SN2) where the sulfide nucleophile first displaces the fluoride anion, and the resulting thiolate then intramolecularly displaces the mesylate group, forming the 4'-thionucleoside ring.
- **Product:** This step yields the orthogonally protected 4'-thionucleoside **16**.
- **Yield:** The cyclization proceeds in approximately **61% yield** [1].

Step 5: Deprotection to Free Nucleoside

- **Reagents:** Treat the protected thionucleoside **16** with **4 M HCl in methanol**.
- **Objective:** Simultaneously remove the acetonide and silyl protecting groups.
- **Result:** This affords the final 4'-thio-5-methyluridine in high purity [1].

Quantitative Data Summary

The table below summarizes the yields and scalability for the key steps in this synthetic sequence.

Step	Input Compound	Output Compound	Key Reaction Conditions	Yield	Demonstrated Scale
1-3 Sequence	17 (α FAR product)	15 (Fluoro mesylate)	TBS protection, L-selectride reduction, Mesylation	75% (over 3 steps)	50.0 g starting from 22e [1]
4. Cyclization	15 (Fluoro mesylate)	16 (Protected thNA)	NaSH, DMSO, 100°C	~61%	59.0 g input to 21.0 g product [1]
5. Deprotection	16 (Protected thNA)	4'-thio-5-methyluridine	4 M HCl, MeOH	Not specified	21.0 g input [1]

Critical Methodological Notes for Researchers

- **Solvent is Crucial:** Initial attempts to perform the double displacement in DMF failed, even at elevated temperatures. **DMSO was identified as the optimal solvent** for efficient cyclization with NaSH [1].
- **Nucleobase Stability:** When applying this protocol to uracil-containing substrates (e.g., **23a**), significant cleavage of the nucleobase was observed under standard conditions. A Design of Experiment (DOE) optimization is recommended for such sensitive substrates. For uracil, optimized conditions (~0.3 M concentration, 115°C, 3 hours) increased the yield of **24a** to 47% [1].
- **Scope and Limitations:** This methodology has been successfully applied to various nucleobases, including thymine, pyrazole, and benzoyl-protected adenosine, yielding the corresponding thNAs (**24a-d**) in good yields. However, the synthesis of cytosine and guanine analogues was not explored due to challenges in preparing their initial aldol products [1].

Context and Application to Thiarabine

Thiarabine is a potent 4'-thio analogue of cytarabine (ara-C). Its superior activity is attributed to factors like excellent oral bioavailability (~16%), once-daily dosing potential, long intracellular retention of its active

triphosphate form, and potent inhibition of DNA synthesis [2]. The scalable synthesis of its 4'-thionucleoside core, as described herein, is a critical step in its production. Furthermore, **thiarabine** shows promising synergistic effects in combination with other anticancer agents like clofarabine, where preclinical studies demonstrated tumor regression and cures in xenograft models [3] [4].

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